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Compound of Interest

Compound Name: Fmoc-9-aminononanoic acid

Cat. No.: B1463676 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) spectral data for Fmoc-9-aminononanoic acid. It is

intended for researchers, scientists, and professionals in the field of drug development and

peptide chemistry. This document outlines predicted spectral data based on the compound's

structure, detailed experimental protocols for data acquisition, and logical workflows for spectral

analysis.

Introduction to Fmoc-9-aminonanoic Acid
Fmoc-9-aminononanoic acid (C₂₄H₂₉NO₄, Molar Mass: 395.49 g/mol ) is a derivative of a C9

linear chain amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl

(Fmoc) group. This compound is a valuable building block in solid-phase peptide synthesis

(SPPS), often utilized as a linker or spacer to introduce a defined length and hydrophobicity to

a peptide sequence. The Fmoc protecting group is base-labile, allowing for its removal under

mild conditions, which is a key advantage in the synthesis of complex peptides.

Predicted Spectral Data
Due to the limited availability of publicly accessible, raw spectral data for Fmoc-9-aminonanoic

acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts and expected mass

spectrometry fragmentation patterns. These predictions are based on established spectral data

for the Fmoc protecting group and the nonanoic acid aliphatic chain.

Predicted ¹H NMR Spectral Data
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The predicted ¹H NMR spectrum of Fmoc-9-aminononanoic acid is characterized by signals

from the aromatic protons of the Fmoc group and the aliphatic protons of the nonanoic acid

chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-9-aminononanoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.77 d 2H Fmoc H4, H5

~7.59 d 2H Fmoc H1, H8

~7.40 t 2H Fmoc H3, H6

~7.31 t 2H Fmoc H2, H7

~4.39 d 2H Fmoc CH₂

~4.21 t 1H Fmoc CH

~3.18 q 2H α-CH₂ (next to NH)

~2.35 t 2H β-CH₂ (next to COOH)

~1.63 m 2H γ-CH₂

~1.51 m 2H δ-CH₂

~1.28 m 6H ε, ζ, η-CH₂

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, q =

quartet, m = multiplet.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the Fmoc group

and the nonanoic acid backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-9-aminononanoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1463676?utm_src=pdf-body
https://www.benchchem.com/product/b1463676?utm_src=pdf-body
https://www.benchchem.com/product/b1463676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~179 COOH

~156 Fmoc C=O

~144 Fmoc C4a, C4b

~141 Fmoc C8a, C9a

~128 Fmoc C3, C6

~127 Fmoc C2, C7

~125 Fmoc C1, C8

~120 Fmoc C4, C5

~67 Fmoc CH₂

~47 Fmoc CH

~41 α-CH₂ (next to NH)

~34 β-CH₂ (next to COOH)

~29 Other aliphatic CH₂

~26 Other aliphatic CH₂

~25 Other aliphatic CH₂

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted Mass Spectrometry (MS) Data
Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Fmoc-

protected amino acids. The predicted mass-to-charge ratios (m/z) for the molecular ion and

major fragments are presented below.

Table 3: Predicted ESI-MS Data for Fmoc-9-aminononanoic acid
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m/z Ion Description

396.21 [M+H]⁺ Protonated molecular ion

418.19 [M+Na]⁺ Sodiated molecular ion

223.08 [Fmoc-CH₂]⁺
Fragment from cleavage of the

ester linkage

179.08 [Fluorenyl-CH₂]⁺
Dibenzofulvene cation from

Fmoc fragmentation

Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS spectral data for Fmoc-9-
aminononanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Fmoc-9-aminononanoic acid

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

Volumetric flasks and pipettes

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:
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Accurately weigh approximately 5-10 mg of Fmoc-9-aminononanoic acid.

Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Add a small amount of TMS as an internal standard (for chemical shift referencing at 0.00

ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:
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Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H spectrum.

Identify peak multiplicities and coupling constants in the ¹H spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of Fmoc-9-
aminononanoic acid.

Materials:

Fmoc-9-aminononanoic acid

HPLC-grade methanol, acetonitrile, and water

Formic acid (optional, for enhancing protonation)

Instrumentation:

Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:
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Sample Preparation:

Prepare a stock solution of Fmoc-9-aminononanoic acid at a concentration of

approximately 1 mg/mL in methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of

methanol/water or acetonitrile/water (typically 50:50 v/v).

If necessary, add 0.1% formic acid to the final solution to promote protonation in positive

ion mode.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters:

Ionization mode: Positive

Capillary voltage: 3-4 kV

Nebulizing gas pressure: 20-30 psi

Drying gas flow rate: 5-10 L/min

Drying gas temperature: 250-350 °C

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion

(e.g., [M+H]⁺ at m/z 396.21) and applying collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
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Analyze the MS/MS spectrum to identify characteristic fragment ions.

Correlate the observed fragments with the structure of Fmoc-9-aminononanoic acid.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental and analytical processes

described.

Sample Preparation

NMR Analysis MS Analysis

Final Output

Fmoc-9-aminononanoic acid

Dissolve in Deuterated Solvent
with TMS

Dilute in HPLC-grade Solvent
(with optional acid)

1H and 13C NMR
Data Acquisition

ESI-MS and MS/MS
Data Acquisition

Data Processing
(FT, Phasing, Calibration)

Spectral Interpretation
(Shifts, Couplings, Integration)

Structure Confirmation

Data Analysis
(Peak Identification)

Fragmentation Pattern
Analysis

Click to download full resolution via product page
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Caption: Workflow for the spectral analysis of Fmoc-9-aminononanoic acid.

Primary Fragments

Fmoc-9-aminononanoic acid
[M+H]⁺ (m/z 396.21)

[Fmoc-CH₂]⁺
(m/z 223.08)
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(m/z 179.08)
Loss of CO₂

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Fmoc-9-aminononanoic acid.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
Fmoc-9-aminonanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1463676#fmoc-9-aminononanoic-acid-spectral-data-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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